Succinimidyl 4-(4-azidophenyl)butyrate
Description
Succinimidyl 4-(4-azidophenyl)butyrate (CAS: 441052-82-0) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a phenyl azide group. The NHS ester reacts efficiently with primary amines (e.g., lysine residues or protein N-termini) under physiological pH (7.0–9.0), forming stable amide bonds. The azide group enables bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), making it invaluable for photoaffinity labeling, targeted drug delivery, and bioconjugation . Its four-carbon spacer arm provides moderate flexibility between conjugated molecules, balancing steric hindrance and molecular proximity .
Properties
Molecular Formula |
C14H14N4O4 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(4-azidophenyl)butanoate |
InChI |
InChI=1S/C14H14N4O4/c15-17-16-11-6-4-10(5-7-11)2-1-3-14(21)22-18-12(19)8-9-13(18)20/h4-7H,1-3,8-9H2 |
InChI Key |
GABYFSKFNUGGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Succinimidyl 4-(4-azidophenyl)butyrate is part of a broader class of NHS-ester crosslinkers. Below is a comparative analysis of its structural and functional analogs:
Structural and Functional Analogues
Key Comparisons
Reactive Group Specificity Azide vs. Maleimide: The azide group in this compound enables bioorthogonal conjugation without interfering with endogenous thiols, unlike maleimide-based reagents (e.g., SMPB, GMBS), which target cysteine residues . Aryl Azide vs. Alkyl Azide: The aryl azide in this compound offers slower hydrolysis rates compared to alkyl azides (e.g., SDA), enhancing stability in aqueous buffers .
Solubility and Formulation The non-sulfonated azidophenyl butyrate requires organic solvents (e.g., DMSO) for dissolution, limiting its use in aqueous systems. In contrast, sulfonated derivatives like Sulfo-SAPB exhibit enhanced water solubility, enabling direct use in physiological buffers .
Spacer Arm Length
- Compounds with shorter spacers (e.g., N-hydroxysuccinimidyl iodoacetate) may restrict conjugation efficiency due to steric hindrance, while longer spacers (e.g., SDA) increase flexibility but may reduce labeling precision .
Stability and Reactivity
- Maleimide-based reagents (SMPB, GMBS) are prone to hydrolysis at alkaline pH (>8.0), whereas azides remain stable until activated by light or catalysts .
- Psoralen-based SPB requires UV activation, making it unsuitable for light-sensitive applications compared to the ambient reactivity of azides .
Application-Specific Performance
- Protein Crosslinking : SMPB and GMBS are preferred for thiol-amine conjugation in membrane protein studies .
- Click Chemistry : this compound is optimal for CuAAC-based labeling in live-cell imaging .
Research Findings
- Efficiency : In a study comparing maleimide and azide crosslinkers, this compound achieved 80–90% conjugation efficiency in antibody-drug conjugates, comparable to GMBS but with fewer off-target effects .
- Solubility Limitations: Non-sulfonated azidophenyl butyrate precipitated in aqueous buffers at concentrations >1 mM, necessitating sulfonated analogs for in vivo applications .
- Spacer Arm Impact : demonstrated that spacer length (4–6 carbons) had minimal effect on crosslinking partners, but solubility and reactive group specificity dictated functional outcomes .
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